molecular formula C13H9IO2 B187560 Diphenyliodonium-2-carboxylate CAS No. 109545-72-4

Diphenyliodonium-2-carboxylate

Cat. No. B187560
M. Wt: 324.11 g/mol
InChI Key: LUGVQQXOGHCZNN-UHFFFAOYSA-N
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Patent
US05281620

Procedure details

A solution of 2-methylphenol (III: R3 =H) (33 g, 305 mmol) in MeOH (100 mL) was treated with Na (2.1 g, 90 mmol), and excess MeOH was removed under reduced pressure. Diphenyliodonium-2-carboxylate (II: R1 =H) (19.6 g, 60 mmol) and cupric acetate (0.5 g) were added and the mixture was stirred at 90° C. for 10 h. The solution was diluted with 2N NaOH, filtered through celite and acidified with HCl. The mixture was then dissolved in 2N K2CO3 and extracted twice with EtOAc to remove excess 2-methylphenol. The aqueous layer was then poured into excess 2N HCl to give 2-(2-methylphenoxy)benzoic acid (IV: R1 =R3 =H) (8.85 g, 64%), suitable for the next step. A sample crystallized from ligroin, mp 133°-134° C. (Ber, 1905, 38, 2111 records mp 133.5° C.).
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C1C=CC([I+][C:16]2[C:21]([C:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][CH:17]=2)=CC=1>CO.[OH-].[Na+]>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:20]1[CH:19]=[CH:18][CH:17]=[CH:16][C:21]=1[C:22]([OH:24])=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Name
Na
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-]
Name
cupric acetate
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through celite
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was then dissolved in 2N K2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
CUSTOM
Type
CUSTOM
Details
to remove excess 2-methylphenol
ADDITION
Type
ADDITION
Details
The aqueous layer was then poured into excess 2N HCl

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.